molecular formula C12H12F2N2O B3011646 N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide CAS No. 1808877-10-2

N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide

Cat. No.: B3011646
CAS No.: 1808877-10-2
M. Wt: 238.238
InChI Key: PKVRWTGJPDOUKA-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a prop-2-yn-1-yl substituted aminoacetamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide typically involves the following steps:

    Formation of the Aminoacetamide Backbone: This can be achieved by reacting 2,4-difluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,4-difluorophenyl)acetamide.

    Substitution with Prop-2-yn-1-yl Group: The N-(2,4-difluorophenyl)acetamide is then reacted with propargyl bromide in the presence of a base like potassium carbonate to introduce the prop-2-yn-1-yl group, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The difluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The aminoacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group may yield aldehydes or ketones, while reduction of the difluorophenyl group may yield cyclohexyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving difluorophenyl and aminoacetamide groups.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The difluorophenyl group may enhance binding affinity and specificity, while the prop-2-yn-1-yl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-aminoacetamide: Lacks the prop-2-yn-1-yl group, potentially altering its biological activity and chemical reactivity.

    N-(2,4-difluorophenyl)-2-[methyl(ethyl)amino]acetamide: Contains an ethyl group instead of a prop-2-yn-1-yl group, which may affect its pharmacokinetic properties.

Uniqueness

N-(2,4-difluorophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide is unique due to the presence of both the difluorophenyl and prop-2-yn-1-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[methyl(prop-2-ynyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O/c1-3-6-16(2)8-12(17)15-11-5-4-9(13)7-10(11)14/h1,4-5,7H,6,8H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVRWTGJPDOUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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